![molecular formula C19H17N3O3S2 B2949119 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893972-61-7](/img/structure/B2949119.png)
4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with an acetyl group and a 2,3-dihydroimidazo[2,1-b]thiazol-6-yl moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
作用機序
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring, a key structural component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Compounds with similar thiazole structures have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The thiazole ring, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Compounds with similar thiazole structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The structure of the starting bromo ketone in the synthesis of similar compounds has been found to influence the outcome of the reaction , suggesting that the compound’s action could be influenced by its chemical environment.
生化学分析
Biochemical Properties
4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound may bind to proteins involved in the inflammatory response, thereby modulating their activity and potentially reducing inflammation .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in apoptosis, leading to increased or decreased cell death. Furthermore, this compound has been observed to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the interaction. Additionally, this compound may interact with transcription factors, proteins that regulate gene expression, thereby influencing the transcription of specific genes. These interactions can lead to changes in the levels of mRNA and proteins, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects. Studies have shown that the compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, such as alterations in cell cycle progression and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b]thiazole ring. This can be achieved through the cyclization of appropriate precursors, such as thioamides and amines, under specific reaction conditions, including heating and the use of catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale reactions are conducted in controlled environments, with rigorous monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its sulfonamide group makes it a valuable building block for designing new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a candidate for further drug development.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the development of new drugs targeting diseases such as cancer, infections, and inflammatory conditions.
Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and functionality.
類似化合物との比較
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but may have different substituents, leading to varied biological activities.
Sulfonamides: Other sulfonamide derivatives with different substituents can exhibit different pharmacological properties.
Acetyl derivatives: Compounds with acetyl groups attached to different aromatic rings can have distinct chemical and biological properties.
Uniqueness: What sets 4-acetyl-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide apart from similar compounds is its specific combination of functional groups and the resulting biological activities. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and potential therapeutic applications.
特性
IUPAC Name |
4-acetyl-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-13(23)14-5-7-17(8-6-14)27(24,25)21-16-4-2-3-15(11-16)18-12-22-9-10-26-19(22)20-18/h2-8,11-12,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOCFHJULGKRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2949036.png)
![1-allyl-4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2949037.png)
![2-[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yl]acetic acid](/img/structure/B2949039.png)
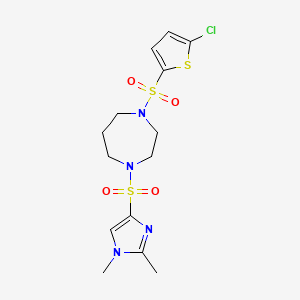
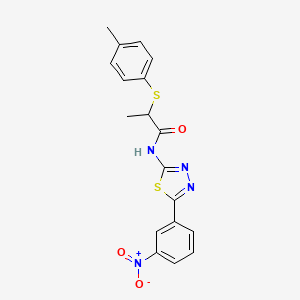
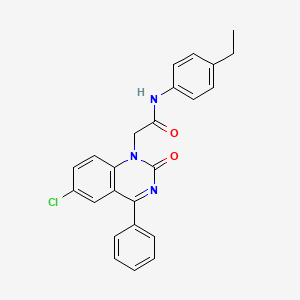

![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2949047.png)
![2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide](/img/structure/B2949048.png)
![5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B2949052.png)
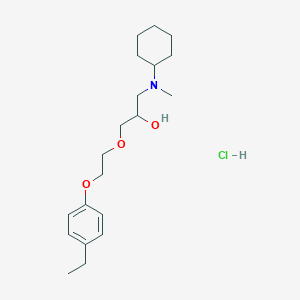
![1-(5-bromo-2-chlorobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2949055.png)
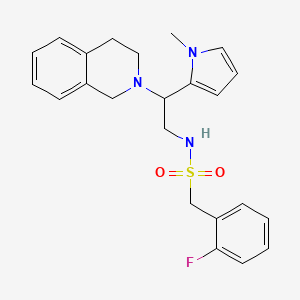
![3-Methoxy-4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzaldehyde](/img/structure/B2949057.png)
